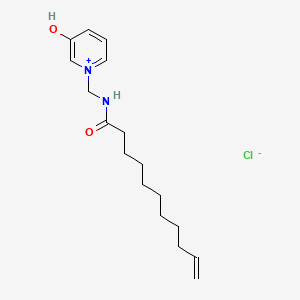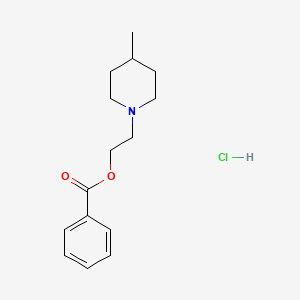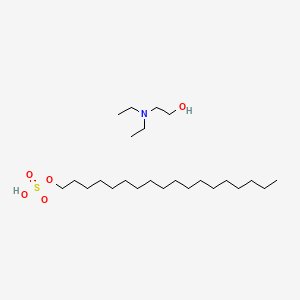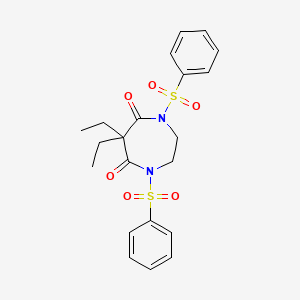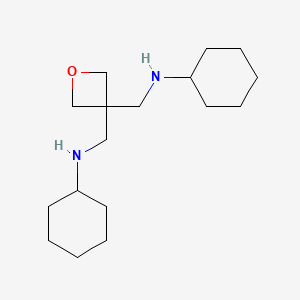
Cyclohexylamine, N,N'-((3,3-oxetanediyl)dimethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be synthesized through the hydrogenation of nitroarenes over a Pd0.5Ru0.5-PVP catalyst. This method is efficient and environmentally friendly, reducing energy consumption and chemical waste . The reaction conditions typically involve high hydrogen pressure (around 2 MPa) and the use of a bimetallic catalyst to achieve high yields.
Industrial Production Methods
In industrial settings, the production of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- often involves the hydrogenation of aniline or nitrobenzene. The process is carried out in high-pressure reactors with supported Rh or Pd catalysts to ensure high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: Hydrogenation reactions are commonly used to synthesize this compound from nitroarenes.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are used for oxidation reactions.
Reduction: Hydrogen gas and Pd0.5Ru0.5-PVP catalysts are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine-based biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of corrosion inhibitors, dyestuffs, and plasticizers.
Wirkmechanismus
The mechanism of action of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- involves its interaction with molecular targets through its amine group. The compound can undergo oxidation to form cyclohexanone oxime, which involves a radical mechanism facilitated by weak Lewis acidic sites on the catalyst . This process is crucial for its applications in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be compared with other similar compounds such as:
Cyclohexanamine: Another aliphatic amine with similar properties but different applications.
Hexahydroaniline: A compound with similar chemical structure but different reactivity and uses.
The uniqueness of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- lies in its specific chemical structure, which allows it to participate in unique reactions and applications not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
97401-35-9 |
|---|---|
Molekularformel |
C17H32N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N-[[3-[(cyclohexylamino)methyl]oxetan-3-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H32N2O/c1-3-7-15(8-4-1)18-11-17(13-20-14-17)12-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
InChI-Schlüssel |
IROKWDYFNLWRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2(COC2)CNC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


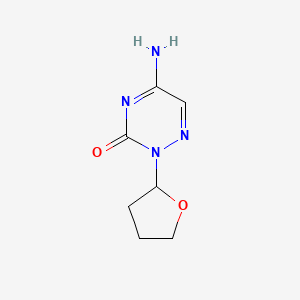
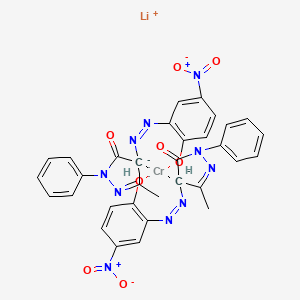
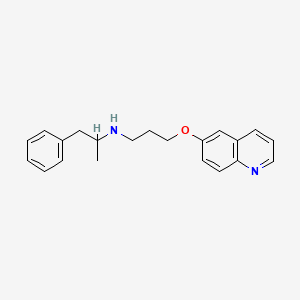
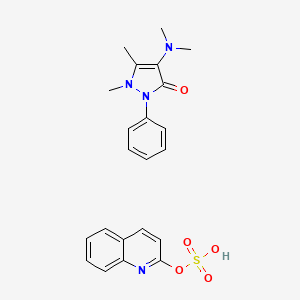
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
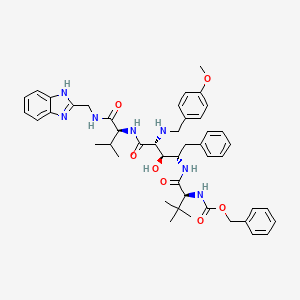
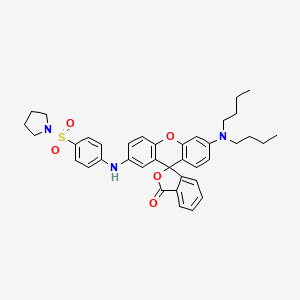
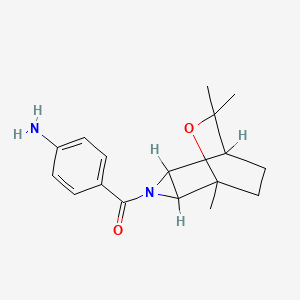
![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
